molecular formula C19H20N4O2 B11011939 6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B11011939
M. Wt: 336.4 g/mol
InChI Key: LJHBCJZKZRTYAW-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the recommended synthetic routes for 6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via condensation of substituted maleic anhydrides.
  • Step 2 : Introduction of the furan-2-yl group at the 6-position through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a furan-2-yl boronic acid derivative.
  • Step 3 : Alkylation of the pyridazinone nitrogen at the 2-position with a 4-phenylpiperazine-containing chloromethyl or bromomethyl intermediate.
  • Green Chemistry Note : Ultrasound-assisted synthesis (e.g., as used for triazine-pyridazinone hybrids) can enhance reaction efficiency and reduce solvent waste .

Key Characterization Techniques :

TechniquePurposeExample Parameters
NMR Confirm substituent positions1H^1H NMR: δ 7.8–8.2 (pyridazinone protons), δ 6.3–6.8 (furan protons)
IR Detect functional groups~1670 cm1^{-1} (C=O stretch of pyridazinone)
Mass Spectrometry Verify molecular weight[M+H]+^+ at m/z 391.4 (calculated)
Characterization data should align with analogs (e.g., 6-(4-chlorophenyl) derivatives) .

Q. Basic: How is the crystal structure of this compound determined?

X-ray crystallography using SHELX software is the gold standard:

  • Data Collection : Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL refines atomic positions and thermal parameters. For analogs, triclinic systems (space group P1P1) are common, with unit cell parameters a8.9A˚,b10.7A˚,c13.5A˚a \approx 8.9 \, \text{Å}, b \approx 10.7 \, \text{Å}, c \approx 13.5 \, \text{Å}, and angles α73.5°α ≈ 73.5°, β71.3°β ≈ 71.3°, γ83.5°γ ≈ 83.5° .
  • Validation : Check R-factor (R<0.05R < 0.05) and residual electron density maps.

Q. Advanced: How can structure-activity relationships (SAR) guide optimization for biological activity?

Key SAR insights from pyridazinone analogs:

SubstituentBiological ImpactExample Activity
4-Phenylpiperazine Enhances CNS receptor binding (e.g., dopamine, serotonin)Increased selectivity for neurological targets
Furan-2-yl Improves metabolic stability and lipophilicityHigher bioavailability in analogs
Pyridazinone core Essential for COX-2 inhibitionIC50_{50} = 0.11–0.24 mM in COX-2 assays

Methodological Approach :

  • Synthesize derivatives with variations in the piperazine, furan, or pyridazinone moieties.
  • Test in vitro assays (e.g., kinase inhibition, COX-2 activity) and correlate with computational docking studies.

Q. Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Case Example : A compound shows potent COX-2 inhibition in vitro but poor anti-inflammatory activity in vivo.

  • Possible Causes :
    • Poor pharmacokinetics (e.g., low solubility, rapid metabolism).
    • Off-target effects masking therapeutic action.
  • Solutions :
    • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers.
    • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the furan ring .
    • Pharmacodynamic Profiling : Use microdialysis to measure target engagement in vivo.

Q. Advanced: What computational methods predict pharmacological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., COX-2, dopamine D2_2). For analogs, docking scores correlate with experimental IC50_{50} values .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyridazinone core) for target interaction .
  • ADMET Prediction : Tools like SwissADME predict absorption and toxicity risks. For example, logP ≈ 2.5 suggests moderate blood-brain barrier permeability .

Q. Advanced: How to address crystallographic data discrepancies during refinement?

  • Issue : High residual electron density or poor R-factor convergence.
  • Solutions :
    • Twinned Data : Use SHELXD for twin law identification .
    • Disordered Moieties : Apply PART instructions in SHELXL to refine alternate conformations.
    • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. Basic: What in vitro assays are suitable for initial biological screening?

AssayTargetProtocol
COX-2 Inhibition InflammationELISA-based assay with celecoxib as control (IC50_{50} ≈ 0.05 μM)
Kinase Profiling CancerRadioactive ATP-binding assay (e.g., p38 MAPK)
Antimicrobial Screening InfectionBroth microdilution (MIC against S. aureus, E. coli)

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C19H20N4O2/c24-19-9-8-17(18-7-4-14-25-18)20-23(19)15-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2

InChI Key

LJHBCJZKZRTYAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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